
beta-D-glucosaminyl-(1->4)-beta-D-glucosamine
Overview
Description
Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine: is a disaccharide composed of two beta-D-glucosamine units linked by a beta-1,4-glycosidic bond. This compound is a member of the chitobiose family and is structurally related to chitin, a major component of the exoskeletons of arthropods and the cell walls of fungi .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine typically involves the enzymatic or chemical hydrolysis of chitin or chitosan. Enzymatic hydrolysis is often preferred due to its specificity and mild reaction conditions. Chitinase enzymes can cleave the beta-1,4-glycosidic bonds in chitin to produce beta-D-glucosaminyl-(1->4)-beta-D-glucosamine .
Industrial Production Methods: Industrial production of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine involves the large-scale hydrolysis of chitin or chitosan using chitinase enzymes. The process is optimized to maximize yield and purity, often involving multiple steps of purification such as filtration, centrifugation, and chromatography .
Chemical Reactions Analysis
Types of Reactions: Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or periodate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, periodate; mild to moderate temperatures.
Reduction: Sodium borohydride; room temperature.
Substitution: Acetic anhydride; room temperature to mild heating.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: N-acetyl derivatives with acetylated amino groups.
Scientific Research Applications
Biochemical Properties
Chitobiose serves as a substrate for various enzymes, including 1,4-β-D-glucosaminidase, and participates in multiple biochemical pathways. It acts as a precursor for several derivatives crucial in glycoprotein synthesis and cellular functions such as glycosylation.
Stability and Shelf Life
In laboratory settings, chitobiose exhibits high stability with a shelf life exceeding ten years under recommended storage conditions. Its ability to undergo oxidation, reduction, and substitution reactions enhances its utility in research and industrial applications.
Chemistry
Chitobiose is utilized as a building block for the synthesis of complex oligosaccharides and glycoconjugates. Its unique structure allows for various chemical modifications that are essential in synthetic chemistry.
Biology
Research has focused on chitobiose's role in the structure and function of chitin and chitosan across different organisms. Studies indicate that chitobiose is vital for the development of certain bacteria that utilize it in their metabolic pathways.
Medicine
Chitobiose has garnered attention for its potential applications in drug delivery systems and tissue engineering due to its biocompatibility. Investigations into its role in joint health have led to its inclusion in dietary supplements aimed at alleviating arthritis symptoms.
Industry
The compound is employed in producing biodegradable materials and as an ingredient in agricultural products. Its use contributes to sustainable practices within these industries.
Case Study 1: Metabolic Pathways
A study involving Bacteroides thetaiotaomicron demonstrated that this bacterium utilizes chitobiose through a phosphorylase-dependent metabolic pathway. This pathway allows efficient energy utilization via direct phosphorylation of the D-mannose residue, highlighting the significance of chitobiose in gut microbiota metabolism .
Case Study 2: Antitumor Effects
Research indicates that glucosamine derivatives, including chitobiose, exhibit antitumor properties. For example, studies show that these compounds can inhibit the proliferation of human hepatoma cells (SMMC-7721) by affecting glycosylation processes critical for cell survival .
Mechanism of Action
The mechanism of action of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for chitinase enzymes, leading to the production of smaller oligosaccharides. Additionally, it can interact with cell surface receptors, influencing cellular processes such as adhesion, signaling, and immune response .
Comparison with Similar Compounds
N-acetyl-beta-D-glucosaminyl-(1->4)-beta-D-glucosamine: This compound has an acetyl group attached to the amino group, making it more resistant to enzymatic degradation.
Beta-D-glucosaminyl-(1->4)-alpha-D-glucosamine: This compound has an alpha configuration at the second glucosamine unit, which can affect its biological activity and interactions.
Uniqueness: Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is unique due to its specific beta-1,4-glycosidic linkage and its role as a fundamental building block in the structure of chitin and chitosan. Its ability to undergo various chemical modifications and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Biological Activity
Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine, also known as chitobiose, is a disaccharide composed of two beta-D-glucosamine units linked by a beta-1,4-glycosidic bond. This compound plays a significant role in various biological processes and has been the subject of extensive research due to its implications in biochemistry, medicine, and industry.
Chemical Structure and Properties
- Molecular Formula : CHNO
- CAS Number : 77224-08-9
- Synonyms : N-acetyl-beta-D-glucosaminyl-(1->4)-D-glucosamine, chitobiose
Chitobiose is structurally related to chitin, a major component of the exoskeletons of arthropods and the cell walls of fungi. Its unique beta-1,4-glycosidic linkage contributes to its stability and functionality in biological systems .
Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine participates in several biochemical pathways:
- Formation of Derivatives : It acts as a precursor for various derivatives such as N-acetyl-beta-D-galactosaminyl-(1->4)-N-acetyl-beta-D-glucosaminyl compounds, which are vital for glycoprotein synthesis.
- Enzymatic Interactions : This disaccharide serves as a substrate for enzymes like 1,4-β-D-glucosaminidase, facilitating its breakdown and utilization in metabolic processes.
Antitumor Effects
Research has indicated that glucosamine derivatives exhibit antitumor properties. For instance, studies have shown that D-glucosamine and its derivatives can inhibit the proliferation of human hepatoma cells (SMMC-7721), suggesting potential applications in cancer therapy . The mechanism involves the conversion of glucosamine to uridine diphosphate-N-acetyl glucosamines, which are essential for O-linked glycosylation of proteins involved in cell proliferation and survival.
Role in Glycosylation
Beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is crucial for the glycosylation of proteins. Glycosylation affects protein stability, activity, and interactions with other biomolecules. This modification is vital for various cellular functions, including cell signaling and immune response .
Case Study: Metabolic Pathways
A notable study on Bacteroides thetaiotaomicron revealed that this bacterium utilizes beta-D-glucosaminyl-(1->4)-beta-D-glucosamine through a phosphorylase-dependent metabolic pathway. This pathway allows for efficient energy use via direct phosphorylation of the D-mannose residue, indicating its importance in gut microbiota metabolism .
Biochemical Analysis
In laboratory settings, beta-D-glucosaminyl-(1->4)-beta-D-glucosamine has shown high stability with a shelf life exceeding ten years under recommended conditions. Its ability to undergo oxidation, reduction, and substitution reactions further enhances its utility in biochemical research and industrial applications.
Applications in Industry and Medicine
- Biomaterials : Due to its biocompatibility, beta-D-glucosaminyl-(1->4)-beta-D-glucosamine is explored for use in drug delivery systems and tissue engineering.
- Agricultural Products : It is utilized in the production of biodegradable materials, contributing to sustainable agricultural practices.
- Pharmaceuticals : Investigations into its role in joint health have led to its inclusion in supplements aimed at alleviating arthritis symptoms .
Comparison with Related Compounds
Compound Name | Structure Type | Biological Activity |
---|---|---|
N-acetyl-beta-D-glucosaminyl-(1->4)-D-glucosamine | Acetylated derivative | More resistant to enzymatic degradation |
Beta-D-glucosaminyl-(1->4)-alpha-D-glucosamine | Alpha configuration | Different biological interactions |
The unique properties of beta-D-glucosaminyl-(1->4)-beta-D-glucosamine make it an essential compound for various applications across different fields.
Q & A
Basic Research Questions
Q. What are the most reliable enzymatic assays for quantifying β-D-glucosaminyl-(1→4)-β-D-glucosamine in complex biological matrices?
- Methodological Answer : Use an auto-analyzer assay with coupled enzyme systems (e.g., hexokinase, glucose-6-phosphate dehydrogenase) to measure NADPH formation spectrophotometrically. Calibrate using a single-point standard or full calibration curve, and ensure reagent preparation follows strict protocols (e.g., R1 buffer composition: 21.67 mL total volume with NADP+/ATP/PVP and HK/G6P-DH/PGI enzymes) . For low-concentration samples, adjust dilution factors (e.g., 1:10 to 1:1000) based on estimated glucosamine levels .
Q. How can acid hydrolysis protocols be optimized to release β-D-glucosaminyl-(1→4)-β-D-glucosamine from glycosaminoglycan conjugates?
- Methodological Answer : Incubate samples with 4 M HCl at 100°C for 1 hour to hydrolyze sulfated or acetylated derivatives. Neutralize with 2 M NaOH post-hydrolysis. Validate recovery rates using spiked controls and adjust hydrolysis time/temperature for structurally resistant conjugates (e.g., N-acetylated forms may require longer hydrolysis) .
Advanced Research Questions
Q. What synthetic strategies ensure high-purity β-D-glucosaminyl-(1→4)-β-D-glucosamine for structural studies?
- Methodological Answer : Employ chemo-enzymatic synthesis using glycosyltransferases or engineered enzymes to achieve regio- and stereoselective (1→4) linkages. Purify via HPLC (≥94–99% purity) with C18 reverse-phase columns and confirm structure using NMR (e.g., anomeric proton signals at δ 4.5–5.5 ppm) and high-resolution mass spectrometry (HRMS) .
Q. How do sulfation patterns at specific hydroxyl groups alter the biological activity of β-D-glucosaminyl-(1→4)-β-D-glucosamine derivatives?
- Methodological Answer : Synthesize sulfated analogs (e.g., 4-O-sulfated or 6-O-sulfated forms) via regioselective chemical sulfation. Compare binding affinities to heparin-binding proteins (e.g., growth factors) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, 6-O-sulfation enhances interactions with fibroblast growth factor 2 (FGF-2) .
Q. What experimental approaches resolve contradictions in reported bioactivity data for β-D-glucosaminyl-(1→4)-β-D-glucosamine in tissue engineering?
- Methodological Answer : Standardize in vitro assays by controlling variables such as polymer molecular weight (e.g., ≤2000 Da for chitosan oligosaccharides), degree of deacetylation, and endotoxin levels. Use 3D bioprinting models to assess osteogenic/chondrogenic differentiation, and validate findings with proteomic analysis (e.g., LC-MS/MS for collagen II upregulation) .
Q. Methodological Challenges & Solutions
Q. How can researchers address low sensitivity in detecting trace levels of β-D-glucosaminyl-(1→4)-β-D-glucosamine?
- Answer : Pre-concentrate samples via lyophilization or solid-phase extraction (SPE) with aminopropyl cartridges. Increase assay sensitivity by amplifying the enzymatic signal cascade (e.g., coupling with peroxidase-based detection) or using fluorescent probes (e.g., 2-aminobenzamide labeling for HPLC-FLD) .
Q. What are the critical storage conditions to prevent degradation of β-D-glucosaminyl-(1→4)-β-D-glucosamine?
- Answer : Store lyophilized samples at –20°C under argon to prevent oxidation. For aqueous solutions, add 0.02% sodium azide and use within 48 hours to minimize microbial degradation. Monitor stability via periodic HPLC analysis .
Q. Safety & Compliance
Q. What safety protocols are essential when handling β-D-glucosaminyl-(1→4)-β-D-glucosamine in laboratory settings?
Properties
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O9/c13-5-9(19)10(4(2-16)21-11(5)20)23-12-6(14)8(18)7(17)3(1-15)22-12/h3-12,15-20H,1-2,13-14H2/t3-,4-,5-,6-,7-,8-,9-,10-,11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTSDROPCWIKKY-PMCTYKHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)O)CO)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O)CO)N)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584131 | |
Record name | 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77224-08-9, 148411-57-8 | |
Record name | 2-Amino-4-O-(2-amino-2-deoxy-β-D-glucopyranosyl)-2-deoxy-β-D-glucopyranose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77224-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-beta-D-glucopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80584131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chitosan, 2-hydroxypropanoate (ester) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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